molecular formula C17H17N5O2 B2665357 2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034383-80-5

2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2665357
CAS No.: 2034383-80-5
M. Wt: 323.356
InChI Key: MAOQTDLDQLNFHX-UHFFFAOYSA-N
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Description

2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound featuring a pyridazinone core, a benzo[d]imidazole moiety, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridazinone ring can be oxidized to form pyridazinedione derivatives.

  • Reduction: The imidazole ring can be reduced to form imidazolyl derivatives.

  • Substitution: The pyrrolidinyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Substitution reactions could employ nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include pyridazinedione derivatives.

  • Reduction products include imidazolyl derivatives.

  • Substitution products include various substituted pyrrolidinyl derivatives.

Scientific Research Applications

  • Medicinal Chemistry: It can serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.

  • Material Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.

  • Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would need to be identified through experimental studies, including binding assays and molecular docking simulations.

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share the benzo[d]imidazole core and are known for their diverse biological activities.

  • Pyridazinone derivatives: These compounds feature the pyridazinone ring and are used in various chemical and pharmaceutical applications.

Uniqueness: 2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique due to its combination of the benzo[d]imidazole, pyrrolidinyl, and pyridazinone moieties, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

2-[2-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16-6-3-8-19-22(16)11-17(24)20-9-7-13(10-20)21-12-18-14-4-1-2-5-15(14)21/h1-6,8,12-13H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOQTDLDQLNFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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